Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a 1,3,4-thiadiazole derivative featuring a 2-methyl-3-nitrobenzamido group at position 5 and a thio-linked ethyl acetate moiety at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse bioactivities, including antimicrobial and antitumor properties. The nitro group (-NO₂) and methyl substituent on the benzamido ring contribute to its electronic and steric characteristics, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
ethyl 2-[[5-[(2-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S2/c1-3-23-11(19)7-24-14-17-16-13(25-14)15-12(20)9-5-4-6-10(8(9)2)18(21)22/h4-6H,3,7H2,1-2H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKMMLOHQTQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of 2-methyl-3-nitrobenzamide, which is then reacted with thiosemicarbazide to form the corresponding thiadiazole derivative. The final step involves the esterification of the thiadiazole derivative with ethyl bromoacetate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the thiadiazole class, including those related to Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, exhibit significant anticancer properties. For instance, compounds synthesized from the 1,3,4-thiadiazole framework have shown promising cytotoxic effects against various cancer cell lines.
Case Study:
A study published in Acta Pharmaceutica evaluated several thiadiazole derivatives for their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated an IC50 value of 0.034 ± 0.008 mmol L–1 against A549 cells, indicating strong potential as an anticancer agent .
Pesticidal Properties
This compound and its derivatives are also being explored for their pesticidal properties. The Central Insecticides Board has acknowledged the potential of thiadiazole compounds in pest control applications due to their ability to disrupt biological processes in target organisms .
Case Study:
Research has shown that certain thiadiazole derivatives can act as effective insecticides and fungicides. The structural modifications in these compounds enhance their bioactivity against specific pests and pathogens affecting crops.
Synthesis and Structure Activity Relationship
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.
Synthetic Pathways
The synthesis often includes:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the ethyl acetate moiety via esterification.
Table 1: Key Synthetic Steps for Thiadiazole Derivatives
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thioamide + Nitro compound | Acidic medium |
| 2 | Esterification | Alcohol + Acid Chloride | Reflux |
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrobenzamide moiety may play a role in its biological activity, potentially through interactions with enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the benzamido group and the thio-linked side chain. Key examples include:
Key Observations :
- Melting Points : Compounds with electron-withdrawing groups (e.g., nitro, chloro) tend to have lower melting points compared to those with electron-donating groups (e.g., methoxy). For example, 5e (chlorobenzylthio) melts at 132–134°C, while 5g (ethylthio) melts at 168–170°C, suggesting reduced crystallinity with bulky/nitro substituents .
- Yield : Substitutions like benzylthio (5h: 88% yield) generally result in higher yields due to favorable reaction kinetics, whereas nitro groups may complicate synthesis .
Bioactivity Comparisons
Antifungal Activity
- Oxadiazole-Thiadiazole Hybrids () : Derivatives with cyclohexylamine and oxadiazole moieties (e.g., compound 5 in ) exhibit potent inhibition of Candida ergosterol biosynthesis. The target compound’s nitro group may enhance redox-mediated antifungal activity, though direct data are unavailable .
- Fluconazole Analogs () : Compounds with triazole-thiadiazole hybrids show improved antifungal efficacy compared to benzamido derivatives, highlighting the role of heterocyclic diversity .
Cytotoxic Activity
- Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate () : Exhibited <10% cytotoxicity against A549, HEPG2, and MCF7 cell lines, suggesting electron-donating groups (e.g., methoxy) reduce activity. The target compound’s nitro group may enhance reactivity and cytotoxicity .
- Thiazole Derivatives () : Compounds with furan or pyridine substituents demonstrate moderate anticancer activity, emphasizing the importance of aromatic side chains .
Biological Activity
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Core : The thiadiazole ring is synthesized using thiosemicarbazide and acylating agents.
- Introduction of the Benzamido Group : This is achieved through acylation using 2-methyl-3-nitrobenzoyl chloride in the presence of a base.
- Thioacetate Linkage Formation : The final step involves a nucleophilic substitution reaction with ethyl chloroacetate to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : this compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Binding : The compound can modulate signal transduction pathways by binding to certain receptors, influencing cellular responses.
Antimicrobial Activity
Research has shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of thiadiazole displayed antifungal activity against Phytophthora infestans, with effective concentrations (EC50) indicating strong antifungal potential compared to established treatments like Dimethomorph .
| Compound | EC50 (μg/ml) | Activity |
|---|---|---|
| This compound | TBD | Antifungal |
| Dimethomorph | 5.52 | Standard |
Antibacterial Activity
The compound also exhibits antibacterial properties. A comparative analysis showed moderate efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/ml) |
|---|---|
| Xanthomonas oryzae | TBD |
| Staphylococcus aureus | TBD |
Case Studies
- Antifungal Efficacy : In a controlled study involving P. infestans, this compound was tested alongside other antifungals. Results indicated a competitive advantage in terms of lower EC50 values compared to traditional antifungal agents .
- Antibacterial Screening : A series of thiadiazole derivatives were evaluated for their antibacterial properties against common pathogens. The results highlighted the potential of this compound as a candidate for further development in antibacterial therapies .
Q & A
Basic: What are the established synthetic routes for Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. Key steps include:
- Amide coupling : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-methyl-3-nitrobenzoyl chloride in anhydrous DMF under nitrogen, followed by purification via column chromatography .
- Thioether formation : Treating the intermediate with ethyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) in refluxing acetone for 6–8 hours. Yield optimization (up to 85%) is achieved by controlling stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and using anhydrous conditions .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- ¹H/¹³C NMR : Assign signals for the ethyl ester (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃), thiadiazole protons (δ ~7.5–8.2 ppm), and nitrobenzamido group (δ ~8.5 ppm for aromatic protons) .
- IR spectroscopy : Confirm the presence of C=O (ester: ~1740 cm⁻¹; amide: ~1660 cm⁻¹) and NO₂ (asymmetric stretch: ~1530 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., substitution at the 5-position of thiadiazole) and confirm hydrogen bonding patterns .
Basic: What preliminary biological screening models are suitable for evaluating its pharmacological potential?
Answer:
Standard in vitro assays include:
- Anticancer activity : MTT assays against human tumor cell lines (e.g., MCF-7, A549, SKOV-3) with IC₅₀ calculations. For example, structurally similar derivatives show IC₅₀ values of 0.034–0.084 mmol L⁻¹ against MCF-7 and A549 cells .
- Antifungal activity : Broth microdilution assays against Candida species, with ergosterol biosynthesis inhibition measured via LC-MS/MS .
- Selectivity screening : Compare cytotoxicity against non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to assess therapeutic windows .
Advanced: How can researchers resolve discrepancies in cytotoxicity data across cancer cell lines (e.g., HL-60 vs. SKOV-3)?
Answer:
Contradictions may arise from cell line-specific factors:
- Mechanistic profiling : Perform transcriptomic or proteomic analyses to identify overexpression of drug efflux pumps (e.g., P-gp in SKOV-3) or pro-apoptotic targets (e.g., Bcl-2 in HL-60) .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, SKOV-3 requires 72-hour exposure for reliable IC₅₀ determination, while HL-60 may show saturation at 48 hours .
- Metabolic stability : Evaluate compound degradation in cell culture media using LC-MS to rule out false negatives .
Advanced: What strategies elucidate the structure-activity relationship (SAR) of nitro and thioether substituents?
Answer:
- Comparative synthesis : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups and compare cytotoxicity. For example, 4-methoxy analogs show reduced activity against SKOV-3, highlighting the nitro group’s role in DNA intercalation .
- Free Energy Perturbation (FEP) : Use molecular dynamics simulations to quantify binding energy contributions of the thioether moiety to target proteins (e.g., aromatase in MCF-7 cells) .
- Crystallographic docking : Resolve co-crystal structures with enzymes like topoisomerase II to map hydrogen bonding between the thiadiazole core and catalytic residues .
Advanced: How can metabolic stability and blood-brain barrier (BBB) penetration be predicted or improved?
Answer:
- Computational prediction : Use tools like SwissADME to calculate logP (optimal range: 2–3) and polar surface area (<90 Ų). The ethyl ester group in this compound enhances lipophilicity, favoring BBB penetration .
- Prodrug modification : Replace the ester with a tert-butyl carbamate to improve plasma stability while retaining hydrolysis in target tissues .
- In vitro models : Validate BBB permeability using MDCK-MDR1 monolayers. Structurally similar compounds achieve Papp values >3 × 10⁻⁶ cm/s, indicating moderate brain uptake .
Advanced: What methodological approaches address low yield in heterocyclization steps during synthesis?
Answer:
- Acid catalysis : Use concentrated H₂SO₄ (for cyclodehydration) at 0–5°C to minimize side reactions. For example, this method achieves >95% conversion in forming the thiadiazole ring .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, improving yield by 15–20% .
- Byproduct analysis : Employ LC-MS to identify intermediates (e.g., N-substituted thioamides) and adjust stoichiometry or solvent polarity accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
